![molecular formula C10H7N3 B3048489 Propanedinitrile, [(4-aminophenyl)methylene]- CAS No. 17082-32-5](/img/structure/B3048489.png)
Propanedinitrile, [(4-aminophenyl)methylene]-
Overview
Description
Propanedinitrile, [(4-aminophenyl)methylene]-, also known as diphenylacetonitrile, is a chemical compound that is widely used in scientific research. It is a versatile molecule that is used in a variety of applications, including organic synthesis, medicinal chemistry, and materials science.
Scientific Research Applications
Structural and Chemical Properties
Karlsen et al. (2002) explored the structural properties of N,N-dialkylaminobenzamides and analogous substituted 2-(phenylmethylene)propanedinitriles, revealing insights into the rotation barriers around the carbon-amino nitrogen bond. Their findings, supported by dynamic NMR spectroscopy, X-ray crystallography, and quantum chemical calculations, highlight the compound's steric strain and ground state energy implications Karlsen, H., Kolsaker, P., Romming, C., & Uggerud, E. (2002).
Antibacterial Applications
Al-Adiwish et al. (2012) reported on the synthesis of thiophenes, including 2-[Bis(methylthio)methylene]propanedinitrile, and their antibacterial activities. This study showcases the potential use of such compounds in developing new antibacterial agents Al-Adiwish, W. M., Yaacob, W., Adan, D., & Nazlina, I. (2012).
Nanomaterials and Optical Properties
Zhang et al. (2007) demonstrated the preparation of single-crystal nanoribbons, nanotubes, and nanowires from [2-(p-dimethylaminophenyl)ethenyl]-phenyl-methylene-propanedinitrile (DAPMP) through solution processes. This work emphasizes the role of directional supramolecular interactions in the growth of one-dimensional nanostructures and their significant optical property variations Zhang, X., Zhang, X., Zou, K., Lee, C.-S., & Lee, S.-T. (2007).
Photophysical and Photoelectric Properties
Di et al. (2010) synthesized and studied the photophysical and photoelectric properties of 2-{[4-(N-Hexadecyl-N-methylamino) phenyl] methylene}-propanedinitrile (HMAPN), highlighting its potential in photovoltaic applications due to its donor-acceptor structure and capability to form stable films with significant photocurrent generation Di, L., Kui‐Wang, W., Xuesong, W., Yuan‐Jun, H., Baowen, Z., & Yi, C. (2010).
Synthesis and Interaction Studies
Vandyshev et al. (2015) investigated the interaction of 1,2-diaminoimidazoles with ethoxymethylene-containing compounds, leading to products like 2-(((2-amino-4-phenyl-1Н-imidazole-1-yl)amino) methylene) propanedinitrile. This research contributes to the understanding of reaction mechanisms and product formation in the context of organic synthesis Vandyshev, D., Yurievich, Vandyshev, K., Safarovich, Shikhaliyev, A., & Potapov, A. (2015).
properties
IUPAC Name |
2-[(4-aminophenyl)methylidene]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-9(7-12)5-8-1-3-10(13)4-2-8/h1-5H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWNEECKBOJVEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344583 | |
Record name | ST51045561 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Aminophenyl)methylidene]propanedinitrile | |
CAS RN |
17082-32-5 | |
Record name | ST51045561 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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